molecular formula C19H16O6 B13775024 1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- CAS No. 70780-21-1

1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy-

Cat. No.: B13775024
CAS No.: 70780-21-1
M. Wt: 340.3 g/mol
InChI Key: JHBFGEOIOJLSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- typically involves the condensation of indane-1,3-dione with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through the formation of a benzylidene intermediate, which is subsequently hydrolyzed to yield the final product . Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted indandione derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and as a chelating agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- is unique due to the presence of the 3,4-dimethoxyphenacyl group, which imparts distinct electronic and steric effects. This modification enhances its reactivity and broadens its range of applications compared to its analogues.

Properties

CAS No.

70780-21-1

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-hydroxyindene-1,3-dione

InChI

InChI=1S/C19H16O6/c1-24-15-8-7-11(9-16(15)25-2)14(20)10-19(23)17(21)12-5-3-4-6-13(12)18(19)22/h3-9,23H,10H2,1-2H3

InChI Key

JHBFGEOIOJLSIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.